molecular formula C10H14BN3O4 B8085624 Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-

Cat. No.: B8085624
M. Wt: 251.05 g/mol
InChI Key: UMVYTHGPJIFFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-, is a pyridinylboronic acid derivative featuring a boronic acid group at the 3-position of the pyridine ring and a 4-morpholinylcarbonylamino substituent at the 6-position. The boronic acid moiety enables reversible covalent interactions with diols, making it valuable in medicinal chemistry for targeting enzymes or receptors with vicinal diol motifs . This compound is structurally optimized for applications such as protease inhibition, anticancer drug development, or as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

[6-(morpholine-4-carbonylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BN3O4/c15-10(14-3-5-18-6-4-14)13-9-2-1-8(7-12-9)11(16)17/h1-2,7,16-17H,3-6H2,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVYTHGPJIFFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)N2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with morpholine and subsequent boronation. The reaction conditions often include the use of solvents such as toluene and pyridine, and reagents like benzoyl chloride for acylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Pyridinylboronic Acid Derivatives

Structural Analogues and Substituent Effects

Key structural analogs vary in substituent type, position, and electronic properties, which influence reactivity, solubility, and biological activity:

Compound Name (CAS No.) Substituents Key Properties Biological Activity References
Target Compound 6-[(4-Morpholinylcarbonyl)amino] High solubility (morpholine enhances polarity), moderate steric bulk Protease inhibition (hypothesized)
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (1370351-47-5) 6-Acetamido, 4-CF₃ Moderate solubility (CF₃ reduces polarity), electron-withdrawing effects Buparlisib intermediate (anticancer)
B-(3-Hydroxy-4-pyridinyl)boronic acid (2096334-63-1) 3-Hydroxy High solubility (hydroxyl group), pH-dependent reactivity Molecular recognition applications
2-Methoxy-6-(trifluoromethyl)pyridin-3-ylboronic acid (1429874-11-2) 2-Methoxy, 6-CF₃ Low solubility (hydrophobic CF₃), electron-donating methoxy group Synthetic intermediate
6-Acetamidopyridin-3-ylboronic acid (947533-21-3) 6-Acetamido Moderate solubility, amide group enables hydrogen bonding Enzyme inhibition studies
Key Observations:
  • Morpholine vs.
  • Trifluoromethyl Effects : The CF₃ group in CAS 1370351-47-5 increases lipophilicity and metabolic stability but may reduce aqueous solubility, limiting its utility in hydrophilic environments .
  • Hydroxyl vs. Methoxy Substituents : The hydroxyl group in CAS 2096334-63-1 enhances solubility but introduces pH sensitivity, whereas methoxy substituents (e.g., CAS 1429874-11-2) are stable but less polar .

Biological Activity

Boronic acids are a class of organic compounds that contain a boron atom bonded to a hydroxyl group and an alkyl or aryl group. The compound Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- (CAS No. 1444624-20-7) is notable for its potential biological activity, particularly in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, and implications in various fields.

Chemical Structure and Properties

The structure of Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- features a boron atom attached to a pyridine ring and a morpholine-derived carbonyl group. The presence of these functional groups is crucial for its interaction with biological systems.

Structure

  • Molecular Formula : C13H15B N2O3
  • Molecular Weight : 245.08 g/mol

Boronic acids are known to interact with biomolecules through reversible covalent bonding, particularly with diols and amino acids. This property makes them useful in drug design, particularly for developing protease inhibitors and targeting enzymes involved in various diseases.

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue, effectively blocking substrate access.
  • Anticancer Activity : Some boronic acid derivatives have shown promise in cancer therapy by selectively targeting cancer cells while sparing normal cells.

Case Studies

  • Antitumor Activity : A study demonstrated that certain boronic acid derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
  • Antiviral Properties : Research has indicated that boronic acids can inhibit viral replication by interfering with viral proteases essential for viral maturation .

Research Findings

A comprehensive review highlighted the versatility of boronic acids in biomedical applications, emphasizing their role in drug development due to their ability to form dynamic covalent bonds with biomolecules .

Synthesis of Boronic Acid Derivatives

The synthesis of Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- typically involves the following steps:

  • Starting Materials : A pyridine derivative and a morpholine carbonyl compound.
  • Reaction Conditions : The reaction is often carried out under mild conditions using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form the desired boronic acid structure .

Table 1: Synthesis Overview

StepStarting MaterialReaction TypeConditions
1Pyridine derivativeSuzuki couplingMild temperature
2Morpholine carbonylCoupling reactionPalladium catalyst

Applications in Drug Development

The unique properties of boronic acids make them valuable in various therapeutic areas:

  • Cancer Therapy : Targeting specific tumor markers.
  • Antiviral Agents : Developing inhibitors for viral proteases.
  • Diagnostic Tools : Utilizing their binding properties for biosensors.

Table 2: Potential Applications

Application AreaDescription
Cancer TreatmentInhibitors targeting tumor growth
Antiviral DrugsBlocking viral replication
BiosensorsDetecting specific biomolecules

Q & A

Q. What synthetic strategies are recommended for preparing boronic acid derivatives like B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-boronic acid?

Methodological Answer:

  • Prodrug Synthesis : Boronic acids are often synthesized as ester prodrugs (e.g., pinacol esters) to circumvent purification challenges due to their polarity and instability. Final deprotection is performed under mild acidic conditions .
  • Functional Group Compatibility : Use palladium-catalyzed Miyaura borylation for aromatic boronic acid synthesis, ensuring compatibility with morpholine and pyridine substituents. Protect reactive amines with tert-butoxycarbonyl (Boc) groups during synthesis .
  • Quality Control : Employ LC-MS/MS to monitor genotoxic impurities (e.g., residual boronic acids) at sub-ppm levels, adhering to ICH guidelines for pharmaceutical intermediates .

Q. How can boronic acid interactions with biological targets be experimentally validated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid derivative on carboxymethyl dextran-coated gold substrates. Analyze binding kinetics of glycoproteins (e.g., RNase B) in buffers at pH 8.5–9.0 to optimize diol-boronate ester formation. Use borate buffer (pH 10) for competitive elution .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., proteasomes) to confirm covalent binding modes, as demonstrated for bortezomib .

Q. What are the primary applications of this boronic acid in drug discovery?

Methodological Answer:

  • Proteasome Inhibition : Design peptidomimetic boronic acids to target catalytic threonine residues in the 20S proteasome, mimicking the mechanism of bortezomib. Use IC₅₀ assays with fluorogenic substrates (e.g., Suc-LLVY-AMC) .
  • Glycoprotein Sensing : Exploit diol-binding affinity for glucose-responsive polymers in biosensors. Optimize copolymer systems (e.g., PAA-ran-PAAPBA) to enhance solubility and binding kinetics .

Advanced Research Questions

Q. How can MALDI-MS challenges (e.g., boroxine formation) be mitigated during peptide boronic acid analysis?

Methodological Answer:

  • Derivatization : Convert boronic acids to cyclic esters using diols (e.g., 2,3-butanedione) or sugars (e.g., fructose) to prevent trimerization. Perform on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) as a dual matrix/derivatizing agent .
  • Sequencing : For branched peptides, use MS/MS fragmentation with collision-induced dissociation (CID) at 20–30 eV. Assign peaks using isotopic patterns of boron (¹⁰B: 19.9%, ¹¹B: 80.1%) .

Q. What computational tools enable rational design of boronic acid-based inhibitors?

Methodological Answer:

  • QSAR Modeling : Use RDKit and Mordred libraries to calculate 613+ molecular descriptors. Apply PCA and k-means clustering (200 clusters) to prioritize boronic acids spanning diverse chemical spaces .
  • Docking Studies : Simulate binding to proteasomes using AutoDock Vina. Focus on key hydrogen bonds between the morpholine carbonyl and Thr1-Oγ .

Q. How do buffer conditions influence the selectivity of boronic acid-glycoprotein interactions?

Methodological Answer:

  • pH Optimization : Conduct SPR at pH 8.5–9.0 to stabilize boronate ester formation. For selectivity against non-glycosylated proteins, add 150 mM NaCl to minimize electrostatic interference .
  • Competitive Elution : Use 50 mM sorbitol in Tris-HCl (pH 7.4) to displace weakly bound glycoproteins while retaining high-affinity targets .

Q. What thermal stability data exist for aromatic boronic acids, and how do structural features influence degradation?

Methodological Answer:

  • TGA Analysis : Pyrene-1-boronic acid shows stability up to 600°C. Correlate thermal resilience with electron-withdrawing substituents (e.g., nitro groups) and π-conjugated systems .
  • Degradation Pathways : Use FT-IR and GC-MS to identify decomposition products (e.g., boric oxide, CO₂). Aliphatic boronic acids degrade at lower temperatures (200–300°C) via radical pathways .

Q. Can boronic acids be integrated into dynamic covalent systems for adaptive biomaterials?

Methodological Answer:

  • Reversible Linkages : Engineer DNA-boronic acid conjugates for pH-responsive hybridization. Use ribonucleotide templates to guide boronate ester formation, enabling enzyme-free ligation .
  • Self-Healing Polymers : Incorporate boronic acid-diol crosslinks into hydrogels. Monitor viscoelastic recovery via rheology after cyclic pH shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.